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Executive Summary

The Core Relationship: Z-160 hydrochloride and NP-118809 are not distinct competitive
drugs; rather, they represent different developmental stages of the same active pharmaceutical
ingredient (API).

o NP-118809 is the original research code (often referring to the free base or early lead

compound) discovered by Neuromed Pharmaceuticals.

e Z-160 hydrochloride is the optimized hydrochloride salt form of NP-118809, developed to
improve solubility and oral bioavailability for human clinical trials (Phase II).

Therapeutic Target: Both compounds target the N-type voltage-gated calcium channel
(Cav2.2), a critical gatekeeper of nociceptive (pain) signaling in the spinal cord.[1][2][3]
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Solubility Low (Lipophilic) Enhanced (Water Soluble)
Bioavailability Variable Optimized for Oral Dosing

Chemical Identity & Structural Evolution

The transition from NP-118809 to Z-160 hydrochloride illustrates a classic "Salt Selection”
strategy in drug development. The N-type calcium channel blockers in this class are often
lipophilic diphenylpiperazine derivatives, which suffer from poor aqueous solubility—a major
hurdle for oral drugs.

Structural Comparison

» Core Scaffold: Both share a diphenylpiperazine core linked to a 3,3-diphenylpropan-1-one
moiety. This bulky, hydrophobic structure is essential for penetrating the central nervous
system (CNS) and binding to the Cav2.2 channel pore.

o The Maodification: The addition of hydrochloric acid (HCI) protonates the piperazine nitrogen,
creating an ionic salt lattice that dissolves more readily in the gastric environment.
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Figure 1: The developmental evolution from the research lead NP-118809 to the clinical salt
form Z-160.

Biological Activity & Mechanism of Action[3]

Since the active moiety is identical, the intrinsic biological activity (target binding) of NP-118809
and Z-160 is the same. Differences arise only in extrinsic factors like how much drug reaches
the target (pharmacokinetics).

Mechanism: State-Dependent Blockade

Z-160/NP-118809 functions as a state-dependent antagonist of the Cav2.2 channel.

o Target: Cav2.2 channels located at the presynaptic terminals of nociceptors (pain-sensing
neurons) in the dorsal horn of the spinal cord.

o Action: The drug preferentially binds to the channel when it is in the inactivated state (which
occurs during high-frequency firing, typical of chronic pain states).

o Result: It inhibits calcium influx, preventing the fusion of synaptic vesicles and the release of
pro-nociceptive neurotransmitters like Glutamate and Substance P.

Potency Data (In Vitro)

Assay Type Parameter Value Notes

High affinity for the

Binding Affinity Ki (Cav2.2) ~13 - 40 nM ) ]
inactivated state.
_ Inhibition of calcium
Functional Block IC50 (FLIPR) ~110 nM ) )
influx in HEK293 cells.
>100-fold selective
Selectivity Cavl.2 (L-type) >10 uM over cardiac channels
(safety).
o Moderate selectivity
Selectivity Cav3.2 (T-type) >5uM

over T-type channels.
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Critical Insight: The high selectivity over Cav1.2 is crucial. Non-selective calcium channel
blockers can cause severe cardiovascular side effects (hypotension, bradycardia). Z-160's

profile minimized these risks.

Synaptic Blockade Pathway
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Figure 2: Mechanism of Action. Z-160 blocks the Cav2.2 channel, interrupting the calcium
signaling cascade required for pain transmission.

Experimental Protocols for Comparison

To validate the activity of Z-160/NP-118809, researchers typically employ two gold-standard
assays.

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)

o Objective: Measure the direct inhibition of Cav2.2 currents.

e Cells: HEK293 cells stably expressing human Cav2.2 (

subunits).

e Method:
o Setup: Whole-cell configuration using barium (

) as the charge carrier (to prevent calcium-dependent inactivation).

(¢]

Protocol: Hold cells at -100 mV (resting) and -50 mV (inactivated). Apply test pulses to +10
mV.

o

Application: Perfusion of Z-160 HCI (0.01 - 10 pM).

[¢]

Measurement: Calculate the % inhibition of peak current at both holding potentials.

[¢]

Expected Result: Z-160 should show >10-fold higher potency when holding at -50 mV
(inactivated state) compared to -100 mV, confirming state-dependence.

Protocol B: FLIPR Calcium Assay (High-Throughput)

o Objective: Screen for intracellular calcium changes.
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e Cells: SH-SY5Y neuroblastoma cells (endogenously expressing Cav2.2).
e Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).
» Stimulation: Depolarize cells using high extracellular

(KCI) solution.

o Readout: Fluorescence intensity correlates with

influx.

 Validation: Pre-incubate with Z-160 HCI for 20 mins. A reduction in fluorescence compared to
vehicle control indicates blockade.

Clinical Reality & Conclusion

Despite promising preclinical data where NP-118809 reversed pain signs in rat models (SNL -
Spinal Nerve Ligation), Z-160 hydrochloride failed in Phase Il clinical trials.

e Trial Outcomes: In 2013, Zalicus announced that Z-160 failed to show significant pain
reduction compared to placebo in patients with Lumbosacral Radiculopathy (LSR) and Post-
Herpetic Neuralgia (PHN).

e The Translational Gap: This failure highlights a common issue in pain research: rodent
models of neuropathic pain (which rely on reflex withdrawal) often do not perfectly predict
efficacy in human chronic pain (which involves complex emotional and cortical processing).

o Current Status: Development of Z-160 has been discontinued. However, it remains a
valuable chemical probe for researching Cav2.2 biophysics.

Final Recommendation

o For Basic Research: Use Z-160 hydrochloride if you need a water-soluble, selective Cav2.2
tool compound for in vivo or tissue-bath experiments.

e For Screening:NP-118809 (free base) can be used for DMSO-based in vitro assays, but the
HCI salt (Z-160) is generally preferred for its superior handling properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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